Desmethyl 2N-Nitroso Mirtazapine-d6
Description
Chemical Identity and Classification
Desmethyl 2N-Nitroso Mirtazapine-d6 exhibits a complex molecular structure characterized by its tetracyclic framework and specialized functional groups. The compound possesses the molecular formula C16H10D6N4O, with a molecular weight of 286.361 atomic mass units. This chemical entity represents a deuterium-enriched variant of the nitrosamine impurity derived from mirtazapine, specifically incorporating six deuterium atoms as indicated by the "d6" designation.
The structural classification places this compound within the broader category of nitrosamines, which are organic compounds containing the functional group R2N-NO or RNHNO. More specifically, it belongs to the pharmaceutical intermediates and metabolites classification, particularly as a stable isotope-labeled compound designed for enhanced analytical detection and quantification. The presence of the nitroso group (N=O) attached to the nitrogen atom within the tetracyclic framework distinguishes this compound from its parent metabolite and provides unique chemical properties essential for research applications.
The chemical nomenclature follows systematic naming conventions, with the full chemical name being 2-nitroso-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-D6. This designation reflects the specific positioning of functional groups within the polycyclic structure and the incorporation of deuterium isotopes. The compound maintains structural similarity to other related nitrosamine impurities while possessing distinct isotopic characteristics that enhance its utility in analytical applications.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H10D6N4O | |
| Molecular Weight | 286.361 g/mol | |
| Chemical Classification | Nitrosamine, Stable Isotope Labeled | |
| Product Format | Neat | |
| Storage Condition | Ambient |
Historical Context of Nitrosamine Research
The historical development of nitrosamine research provides essential context for understanding the significance of this compound within pharmaceutical science. Nitrosamines first gained scientific attention during the 1950s and 1960s when researchers identified these compounds as contaminants in food and beverages. The initial discovery of their carcinogenic potential in laboratory animals during the 1960s established the foundation for subsequent regulatory and analytical developments.
The progression of nitrosamine research through the 1970s marked a pivotal period when these compounds were first identified in pharmaceutical products. This discovery prompted greater investigation into the presence of nitrosamines in various drug formulations, leading to the understanding that these contaminants could arise from interactions between secondary amines and nitrosating agents during manufacturing processes. The 1980s witnessed the initial regulatory response to address nitrosamine contamination, with regulatory bodies introducing guidelines aimed at reducing nitrosamine levels in medications.
The advancement of analytical techniques during the 2000s, particularly mass spectrometry and chromatography, revolutionized the pharmaceutical industry's ability to detect and quantify nitrosamine contamination with greater precision and sensitivity. This technological progress enabled the identification of trace-level nitrosamine impurities that were previously undetectable, leading to enhanced understanding of their formation mechanisms and distribution patterns in pharmaceutical products.
The modern era of nitrosamine research began with significant regulatory events, including the 2018 ranitidine contamination incident involving N-nitroso dimethylamine, followed by the 2019 widespread recall of valsartan and other angiotensin receptor blockers. These events catalyzed a global regulatory response that continues to shape current pharmaceutical manufacturing and quality control practices, emphasizing the critical importance of compounds like this compound in ensuring drug safety and regulatory compliance.
Significance in Pharmaceutical Analysis
The regulatory landscape surrounding nitrosamine impurities has created substantial demand for reliable analytical methods capable of detecting these compounds at extremely low concentrations. This compound addresses this need by providing a stable, well-characterized reference material that enables the development of sensitive and selective analytical techniques. Modern analytical methodologies, including liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry, rely on such deuterated standards to achieve the precision and accuracy required for regulatory compliance.
The compound's significance is further enhanced by the evolving regulatory framework governing nitrosamine impurities in pharmaceutical products. Both the European Medicines Agency and the United States Food and Drug Administration have established stringent guidelines requiring pharmaceutical manufacturers to implement comprehensive nitrosamine control strategies. These strategies necessitate confirmatory testing when nitrosamine formation risks are identified, making reference standards like this compound essential components of analytical laboratories worldwide.
Table 2: Analytical Applications of this compound
| Application Area | Purpose | Regulatory Context |
|---|---|---|
| Method Development | Reference standard for analytical techniques | European Medicines Agency guidelines |
| Method Validation | Quality control applications | United States Food and Drug Administration requirements |
| Pharmacokinetic Studies | Metabolic pathway tracing | International Council for Harmonisation protocols |
| Commercial Production | Impurity monitoring | Abbreviated New Drug Application processes |
Relationship to Mirtazapine Pharmaceutical Development
The relationship between this compound and mirtazapine pharmaceutical development reflects the complex metabolic pathways and potential impurity formation associated with this antidepressant medication. Mirtazapine, first synthesized at Organon and published in 1989, represents a tetracyclic antidepressant with unique pharmacological properties that distinguish it from other antidepressant classes. The drug received initial approval for major depressive disorder treatment in the Netherlands in 1994, followed by United States Food and Drug Administration approval in 1996 under the brand name Remeron.
The formation of nitrosamine impurities like those represented by this compound can occur through several pathways during mirtazapine synthesis or degradation. These formation mechanisms typically involve nitrosating reactions between secondary amines and nitrosating agents under acidic conditions, potentially arising from manufacturing processes, storage conditions, or degradation pathways. Understanding these relationships is crucial for pharmaceutical manufacturers seeking to minimize nitrosamine impurity formation during mirtazapine production.
Mirtazapine undergoes extensive metabolism in humans, primarily through demethylation and hydroxylation pathways mediated by cytochrome enzymes. The primary metabolic pathway produces desmethylmirtazapine, an active metabolite that contributes approximately 3-10% to the drug's overall therapeutic effects. This metabolic relationship provides the structural foundation for compounds like this compound, which represents a nitrosated derivative of the natural metabolic product.
Properties
Molecular Formula |
C₁₆H₁₀D₆N₄O |
|---|---|
Molecular Weight |
286.36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Desmethyl 2N-Nitroso Mirtazapine-d6 shares core features with other N-nitroso desmethyl derivatives:
Key Differences and Analytical Relevance
Analytical Performance and Regulatory Considerations
- Detection Limits : LC-MS methods using deuterated standards (e.g., this compound) achieve limits of quantification (LOQ) as low as 5 ng/mL in human plasma, ensuring sensitivity for trace impurity analysis .
- Synthesis : Custom synthesis by specialized manufacturers (e.g., Synchemia, Molsyns) involves nitrosation of desmethyl precursors under acidic conditions, followed by deuterium labeling .
Q & A
Q. What are the critical handling and storage protocols for Desmethyl 2N-Nitroso Mirtazapine-d6 to ensure stability?
- Methodological Answer : this compound must be stored at 0–6°C to prevent degradation, as indicated by its classification under hazardous storage codes (e.g., "危" for hazardous and "冷" for refrigeration requirements). Isotopically labeled nitroso compounds are sensitive to light and temperature; thus, amber vials and inert atmospheres (e.g., nitrogen) are recommended. Handling requires personal protective equipment (PPE) due to its nitrosamine classification, which is associated with carcinogenic potential .
Q. How does deuterium labeling in this compound influence its molecular properties and analytical detection?
- Methodological Answer : The incorporation of six deuterium atoms (d6) increases the molecular weight by ~6 atomic mass units compared to the non-deuterated form. For example, N-Nitrosodimethylamine-d6 has a molecular weight of 80.11 g/mol vs. 74.08 g/mol for its non-deuterated counterpart. This isotopic labeling aids in distinguishing the compound from endogenous metabolites during LC-MS/MS analysis, reducing background interference. Deuterated standards are essential for quantitative studies using isotope dilution mass spectrometry (IDMS) .
Advanced Research Questions
Q. What LC-MS/MS fragmentation techniques (CID vs. UVPD) are optimal for structural elucidation of this compound in biological matrices?
- Methodological Answer :
- Collision-Induced Dissociation (CID) : Generates predictable fragments (e.g., m/z 202 or 189 in related desmethyl metabolites) but may lack specificity in complex matrices.
- Ultraviolet Photodissociation (UVPD) : Produces unique fragments (e.g., m/z 366 or 322 in desmethyl bosentan) via photoexcitation of conjugated π-bonds, enhancing structural confirmation.
- Combined CID/UVPD : Sequential application improves sensitivity and specificity. For example, CID fragments precursor ions first, while UVPD further dissociates residual ions, enabling dual confirmation in human plasma at low concentrations (e.g., LOQ = 0.5 ng/mL) .
Q. How should researchers validate an analytical method for quantifying this compound in biological samples?
- Methodological Answer : Validation parameters must include:
- Linearity : Calibration curves (e.g., 5–500 ng/mL) with R² > 0.98.
- Accuracy/Precision : Intra-/inter-day accuracy (85–115%) and precision (CV < 15%) across QC levels (LQC, MQC, HQC).
- Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10 at the lowest detectable concentration.
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion.
Example: A validated LC-MS/MS method for desmethyl bosentan achieved 94–106% accuracy and <12% CV using CID/UVPD .
Q. How can discrepancies in fragmentation patterns (CID vs. UVPD) be resolved during structural analysis of this compound?
- Methodological Answer :
- Step 1 : Compare fragment libraries from both techniques. UVPD often reveals unique low-abundance ions (e.g., m/z 366 in desmethyl bosentan) missed by CID.
- Step 2 : Use complementary techniques like high-resolution mass spectrometry (HRMS) to assign exact masses to ambiguous fragments.
- Step 3 : Cross-validate with synthetic standards or stable isotope-labeled analogs to confirm fragment origins. Discrepancies may arise from differences in energy deposition (e.g., UVPD’s 266 nm laser vs. CID’s collision energy) .
Q. What regulatory guidelines apply to using this compound as a reference standard in pharmaceutical impurity testing?
- Methodological Answer :
- FDA/EMA Compliance : The compound must meet ICH Q3B(R2) guidelines for nitrosamine impurities (Acceptable Intake = 96 ng/day).
- Documentation : Provide a Certificate of Analysis (CoA) with ≥95% purity, NMR, HRMS, and HPLC chromatograms.
- Traceability : Cross-reference pharmacopeial standards (e.g., USP/EP) if available. Custom-synthesized standards require full characterization (e.g., ¹H/¹³C NMR, IR) for ANDA/NDA submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
